GAL-021 is a novel chemical entity currently being investigated for its potential therapeutic application as a respiratory stimulant. [] It functions primarily by targeting and inhibiting the activity of large-conductance calcium-activated potassium (BKCa) channels. [, ] These channels, particularly the BKCa channel composed of the α-subunit (Slo1), are found in various tissues, including the carotid body, a chemoreceptor responsible for sensing changes in blood oxygen levels. [, ]
GAL-021's role in scientific research stems from its ability to stimulate respiration and reverse opioid-induced respiratory depression (OIRD). [, ] By inhibiting BKCa channels in the carotid body, GAL-021 enhances the sensitivity to carbon dioxide (CO2) and increases carotid sinus nerve activity, leading to increased respiratory drive. [, , ]
GAL-021, chemically known as (4,6-bis-n-propylamino-[1,3,5]-triazin-2-yl)-N,O-dimethylhydroxylamine, is a novel compound identified as a breathing control modulator. It primarily functions by inhibiting large conductance calcium-activated potassium channels (BKCa channels), which are crucial in regulating respiratory function. The compound has been investigated for its potential to reverse opioid-induced respiratory depression without compromising analgesic effects. GAL-021 has successfully completed phase 1 clinical trials, demonstrating its safety and pharmacokinetics in humans .
GAL-021 is classified as a BKCa channel blocker and is derived from a series of synthetic modifications aimed at enhancing respiratory control mechanisms. The compound is particularly notable for its action on peripheral chemoreceptors, specifically targeting the carotid body where it modulates ventilatory responses .
The synthesis of GAL-021 involves several steps that include the formation of the triazine ring and subsequent functionalization to introduce the n-propylamino groups. While specific synthetic pathways are proprietary, the general approach involves:
These reactions typically require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of GAL-021 can be depicted with its core components:
The structural representation highlights the triazine ring system, which is essential for its biological activity. The presence of the dimethylhydroxylamine group plays a pivotal role in its interaction with biological targets .
GAL-021 primarily interacts with BKCa channels, leading to several key biochemical reactions:
These reactions are critical for understanding how GAL-021 can effectively stimulate respiration while mitigating the side effects associated with opioid analgesics.
The mechanism by which GAL-021 operates involves:
Preclinical studies indicate that GAL-021’s effects are significantly attenuated when carotid sinus nerves are transected, underscoring its reliance on peripheral chemoreceptor pathways for respiratory stimulation .
GAL-021 exhibits several notable physical and chemical properties:
These properties make GAL-021 suitable for intravenous administration as a therapeutic agent .
GAL-021 has significant potential applications in various scientific fields:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: